molecular formula C10H20N2O B7939702 (3S)-N,N-diethylpiperidine-3-carboxamide CAS No. 167392-61-2

(3S)-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B7939702
CAS No.: 167392-61-2
M. Wt: 184.28 g/mol
InChI Key: ZXQKYQVJDRTTLZ-VIFPVBQESA-N
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Description

(3S)-N,N-diethylpiperidine-3-carboxamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N,N-diethylpiperidine-3-carboxamide typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with diethylamine under controlled conditions to introduce the N,N-diethyl group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include secondary amines, carboxylic acids, and substituted piperidine derivatives .

Scientific Research Applications

(3S)-N,N-diethylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-N,N-diethylpiperidine-3-carboxamide is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological and chemical properties. Its diethyl groups and the position of the carboxamide group contribute to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3S)-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQKYQVJDRTTLZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167392-61-2
Record name N,N-diethylpiperidine-3-carboxamide, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7MG6B3BEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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